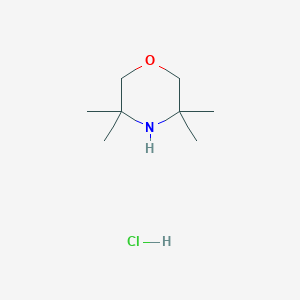

3,3,5,5-Tetramethylmorpholine hydrochloride

Description

Contextualization of Morpholine (B109124) Derivatives in Heterocyclic Chemistry Research

Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, serves as a foundational structure for a vast array of derivatives with significant applications in organic and medicinal chemistry. e3s-conferences.orgresearchgate.net These derivatives are often considered "privileged structures" because they frequently appear in bioactive molecules and approved drugs. nih.govresearchgate.net The morpholine ring is valued for its favorable physicochemical, metabolic, and biological properties. nih.gov Its presence in a molecule can improve pharmacokinetic profiles, such as enhancing solubility and brain permeability, due to the weak basicity of the nitrogen atom and the hydrogen bond accepting capability of the oxygen atom. nih.gov

In heterocyclic chemistry research, morpholine derivatives are utilized as versatile synthetic building blocks. nih.gov They can be readily incorporated into more complex molecular architectures through various synthetic methodologies. nih.gov The morpholine moiety can act as a key pharmacophore, directly interacting with biological targets like enzymes and receptors, or serve as a scaffold to correctly orient other functional groups for optimal interaction. nih.govnih.gov This versatility has led to the development of morpholine-containing compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net

Unique Structural Features and Steric Hindrance in 3,3,5,5-Tetramethylmorpholine (B91214) Hydrochloride

The defining characteristic of 3,3,5,5-tetramethylmorpholine hydrochloride is the presence of four methyl groups positioned on the carbon atoms adjacent to the nitrogen and oxygen atoms of the morpholine ring. This specific substitution pattern introduces significant steric hindrance around the core heterocycle.

The gem-dimethyl groups at the C3 and C5 positions create a sterically crowded environment that influences the molecule's conformation and reactivity. This steric bulk can restrict the approach of reagents to the nitrogen atom, thereby modulating its nucleophilicity and basicity compared to unsubstituted morpholine. While this can hinder certain reactions, it can also be synthetically advantageous. For instance, the steric hindrance can enforce selectivity in reactions, preventing undesirable side products and directing the formation of a specific stereoisomer. The bulky nature of the substituents makes 3,3,5,5-tetramethylmorpholine a useful non-nucleophilic base in certain organic transformations.

The rigid conformation imposed by the tetramethyl substitution also affects how the molecule interacts with other molecules, such as substrates or metal centers in catalysis. This unique structural feature is a key area of investigation for chemists seeking to fine-tune the steric and electronic properties of catalysts, ligands, and other functional organic molecules.

Overview of Academic Research Trajectories for the Chemical Compound

Academic research involving 3,3,5,5-tetramethylmorpholine and its hydrochloride salt has primarily focused on its application as a building block in organic synthesis and its potential biological activities. The compound's unique steric properties make it a valuable tool for synthetic chemists.

One major research trajectory involves its use as a precursor for more complex molecules. It serves as a versatile intermediate in the synthesis of novel heterocyclic systems and as a bulky amine component in various chemical reactions. smolecule.com For example, its derivatives have been explored in the design of ligands for transition metal catalysis, where the steric bulk can influence the selectivity and efficiency of catalytic cycles. smolecule.com

Another significant area of research is the exploration of the biological activities of its derivatives. While research on the hydrochloride salt itself is limited, studies on related tetramethylmorpholine structures have shown potential as inhibitors of neurotransmitter uptake and as antagonists at nicotinic acetylcholine (B1216132) receptors. smolecule.com These findings suggest that the sterically hindered morpholine scaffold could be a valuable template for the design of new therapeutic agents, particularly for neurological targets. The hydrochloride form is often the starting material for the synthesis of these biologically evaluated derivatives.

Physicochemical Properties of 3,3,5,5-Tetramethylmorpholine

| Property | Value |

| CAS Number | 19412-12-5 |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Boiling Point | 169°C at 760 mmHg |

| Density | 0.84 g/cm³ |

| Flash Point | 63.5°C |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Note: Data corresponds to the free base, 3,3,5,5-Tetramethylmorpholine.

Research Applications of 3,3,5,5-Tetramethylmorpholine Derivatives

| Research Area | Application |

| Organic Synthesis | Versatile building block and chemical intermediate for complex molecules. |

| Catalysis | Component in the design of sterically hindered ligands for transition metals. |

| Medicinal Chemistry | Scaffold for developing potential inhibitors of neurotransmitter uptake. |

| Neuroscience | Investigated as potential antagonists of nicotinic acetylcholine receptors. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3,5,5-tetramethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)5-10-6-8(3,4)9-7;/h9H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBVILWCCUJQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1)(C)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171815-45-3 | |

| Record name | 3,3,5,5-tetramethylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,5,5 Tetramethylmorpholine Hydrochloride and Its Precursors

Established Synthetic Pathways to 3,3,5,5-Tetramethylmorpholine (B91214) (Base Form)

The formation of the core 3,3,5,5-tetramethylmorpholine structure and its subsequent conversion to the hydrochloride salt are foundational steps in the production of this compound.

Classical Approaches for Morpholine (B109124) Ring Formation with Tetramethyl Substitution

Historically, the synthesis of morpholine rings, including those with extensive substitution like the 3,3,5,5-tetramethyl variant, has often relied on intramolecular cyclization reactions. A primary strategy involves the dehydration of N-substituted di-tertiary-alkanolamines. For the specific case of 3,3,5,5-tetramethylmorpholine, a key precursor is 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol.

The cyclization of this precursor is typically achieved under acidic conditions, where a protonated hydroxyl group is eliminated as water, followed by an intramolecular nucleophilic attack by the remaining hydroxyl group on the resulting carbocation or an SN2-type reaction on the protonated and activated hydroxyl group. The presence of the gem-dimethyl groups at positions that will become the 3- and 5-positions of the morpholine ring can facilitate the reaction by the Thorpe-Ingold effect, which favors ring-closing reactions.

Table 1: Key Precursor for 3,3,5,5-Tetramethylmorpholine Synthesis

| Precursor Compound | Chemical Formula | Molar Mass ( g/mol ) |

| 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol | C8H19NO2 | 161.24 |

This classical approach, while effective, may require harsh reaction conditions, such as high temperatures and strong acids, which can limit its compatibility with more sensitive functional groups.

Hydrohalogenation for Hydrochloride Salt Formation

The conversion of the free base, 3,3,5,5-tetramethylmorpholine, to its hydrochloride salt is a straightforward acid-base reaction. This process is typically carried out by treating a solution of the morpholine base with hydrochloric acid.

The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a base, accepting a proton from the hydrochloric acid. This results in the formation of a positively charged ammonium ion and a chloride anion, which associate to form the hydrochloride salt. The reaction is generally performed in a suitable organic solvent, such as diethyl ether or isopropanol, in which the hydrochloride salt is often less soluble, facilitating its isolation by precipitation or crystallization. The general reaction is as follows:

R₃N + HCl → [R₃NH]⁺Cl⁻

This method is highly efficient and widely used for the preparation of amine hydrochloride salts due to its simplicity and the high yields typically obtained.

Modern Catalytic and Stereoselective Syntheses of Substituted Morpholine Derivatives

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing substituted morpholine rings. These modern techniques often employ catalytic systems to achieve high levels of selectivity and functional group tolerance under milder reaction conditions.

Indium(III)-Catalyzed Reductive Etherification for Morpholine Ring Construction

A notable modern approach for the synthesis of substituted morpholines is the indium(III)-catalyzed intramolecular reductive etherification. acs.orgresearchgate.net This method has proven effective for constructing a variety of 2-substituted, and 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent yields. acs.orgresearchgate.net

The reaction typically proceeds from a keto alcohol precursor, which can be synthesized from the corresponding amino alcohol. The indium(III) catalyst, such as indium(III) bromide (InBr₃), promotes the cyclization of the keto alcohol to form a cyclic hemiaminal or oxocarbenium ion intermediate. This intermediate is then reduced in situ by a silane reducing agent, like triethylsilane (Et₃SiH), to yield the final morpholine product. acs.orgresearchgate.net

Table 2: Reaction Conditions for Indium(III)-Catalyzed Reductive Etherification

| Component | Role | Example |

| Catalyst | Lewis Acid | Indium(III) Bromide (InBr₃) |

| Reducing Agent | Hydride Source | Triethylsilane (Et₃SiH) |

| Solvent | Reaction Medium | Dichloromethane (CH₂Cl₂) |

This methodology is characterized by its mild catalytic conditions and high functional group compatibility, tolerating readily removable N-protecting groups such as Boc, Cbz, and Fmoc. acs.org

Diastereoselective Control in Morpholine Synthesis

The indium(III)-catalyzed reductive etherification also demonstrates a high degree of diastereoselectivity, which is crucial for the synthesis of complex molecules with defined stereochemistry. acs.orgresearchgate.net The stereochemical outcome of the reaction is often influenced by the stereocenters present in the starting amino alcohol precursor. For many substrates, this method leads to the formation of cis-disubstituted morpholines with high selectivity. acs.org

The ability to control the diastereoselectivity is a significant advantage over many classical methods, which may produce mixtures of stereoisomers that are difficult to separate. This high level of control is essential for the synthesis of enantiomerically pure morpholine derivatives, which are often required in medicinal chemistry.

One-Pot and Multicomponent Reaction Strategies

The development of one-pot and multicomponent reactions (MCRs) represents a significant step forward in the efficient synthesis of complex heterocyclic structures like substituted morpholines. These strategies aim to minimize the number of synthetic steps, reduce waste, and simplify purification processes by combining multiple reactions in a single reaction vessel.

For instance, a metal-free, one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines has been developed from aziridines and halogenated alcohols. nih.gov This method utilizes an inexpensive ammonium persulfate salt to facilitate an SN2-type ring-opening of the aziridine by the haloalcohol, followed by an intramolecular cyclization to form the morpholine ring. nih.gov

Another innovative approach involves a multicomponent reaction of an amino alcohol, chloroacetone, an acid, and an isocyanide to construct morpholine glycoconjugates, demonstrating the power of MCRs in generating structural diversity. While not directly applied to 3,3,5,5-tetramethylmorpholine, these strategies highlight the potential for developing highly efficient, one-pot syntheses for polysubstituted morpholines. Such approaches are highly desirable for their atom economy and operational simplicity.

Synthesis of Advanced N-Substituted and C-Substituted Tetramethylmorpholine Analogues

The structural modification of the 3,3,5,5-tetramethylmorpholine core is primarily centered on the reactive secondary amine and the peripheral methyl groups. Methodologies for creating advanced analogues focus on N-alkylation and acylation, regioselective functionalization of the C-H bonds of the methyl groups, and derivatization from specialized precursors.

N-Alkylation and Acylation Reactions on the Morpholine Nitrogen

The secondary amine of the morpholine ring is a common site for synthetic modification. N-alkylation and N-acylation reactions are fundamental transformations for introducing a wide variety of functional groups, thereby altering the molecule's physical and chemical properties.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. While specific studies on 3,3,5,5-tetramethylmorpholine are not extensively detailed in publicly available research, general principles of N-alkylation of morpholines can be applied. These reactions typically proceed via nucleophilic substitution, where the morpholine nitrogen attacks an electrophilic alkyl halide or a similar substrate. For less reactive alkylating agents, such as alcohols, catalytic systems are often employed. For instance, the N-alkylation of unsubstituted morpholine with various alcohols has been successfully achieved using a CuO–NiO/γ–Al2O3 catalyst in a gas-solid phase reaction. researchgate.net This method demonstrates high conversion and selectivity for a range of primary and secondary alcohols. researchgate.netresearchgate.net The significant steric hindrance caused by the four methyl groups adjacent to the nitrogen in 3,3,5,5-tetramethylmorpholine would likely necessitate more forcing reaction conditions or highly reactive electrophiles compared to unsubstituted morpholine.

N-Acylation: The introduction of an acyl group (R-C=O) onto the morpholine nitrogen yields an amide. This is typically accomplished by reacting the secondary amine with an acyl chloride, acid anhydride, or an ester. For example, the reaction of morpholine with ethyl chloroacetate in the presence of a base like triethylamine yields the corresponding N-acylated product, morpholin-N-ethyl acetate. researchgate.net These reactions are generally robust, though the steric bulk of the tetramethyl-substituted ring may influence the reaction kinetics.

Table 1: General Conditions for N-Alkylation of Morpholine with Alcohols This table is based on data for unsubstituted morpholine and serves as an illustrative example of potential reaction conditions.

| Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ethanol | CuO–NiO/γ–Al2O3 | 220 | 3:1 | 95.4 | 93.1 |

| 1-Propanol | CuO–NiO/γ–Al2O3 | 220 | 3:1 | 94.1 | 92.4 |

| 1-Butanol | CuO–NiO/γ–Al2O3 | 230 | 4:1 | 95.3 | 91.2 |

| Isopropanol | CuO–NiO/γ–Al2O3 | 220 | 3:1 | 92.8 | 86.7 |

Regioselective Functionalization of Methyl Groups

The functionalization of the C-H bonds of the methyl groups on the 3,3,5,5-tetramethylmorpholine ring represents a significant synthetic challenge. These C-H bonds are typically unreactive, and achieving regioselectivity to modify one specific methyl group over others is difficult.

Current research in organic synthesis has focused heavily on the transition-metal-catalyzed C-H activation to functionalize such inert positions. nih.govmdpi.comnih.gov These methods often rely on directing groups to position the catalyst in proximity to a specific C-H bond. In the context of 3,3,5,5-tetramethylmorpholine, the nitrogen or oxygen atoms could potentially act as directing groups. However, there is a lack of specific, published methodologies for the regioselective functionalization of the methyl groups of this particular compound. The development of such a method would be a novel contribution to the field, enabling the synthesis of a new class of C-substituted morpholine analogues.

Derivatization from Specific Precursors (e.g., 4-Nitroso-3,3,5,5-tetramethylmorpholine)

The use of a precursor like 4-nitroso-3,3,5,5-tetramethylmorpholine could, in principle, offer alternative pathways to novel derivatives. N-nitrosamines are a well-studied class of compounds. nih.gov The nitroso group can participate in various chemical transformations. For instance, it can be removed under reductive conditions to regenerate the parent secondary amine.

While the synthesis of C-nitroso compounds via various methods, such as the reaction of organometallic reagents with nitrosyl chloride, is known, specific studies detailing the derivatization of 4-nitroso-3,3,5,5-tetramethylmorpholine as a synthetic precursor are not readily found in the scientific literature. nih.gov Research into the reactivity of this specific nitroso-precursor could unveil unique synthetic routes for functionalization that are not accessible from the parent amine directly.

Advanced Spectroscopic and Structural Characterization of 3,3,5,5 Tetramethylmorpholine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3,3,5,5-Tetramethylmorpholine (B91214) hydrochloride, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, would provide unambiguous confirmation of its structure.

In ¹H NMR, the protonated form of the compound in a suitable solvent like D₂O or DMSO-d₆ would exhibit distinct signals. The four methyl groups (C(CH₃)₂) at the C3 and C5 positions are chemically equivalent and would therefore produce a single, sharp singlet, integrating to 12 protons. The two methylene (B1212753) groups (-CH₂-) at the C2 and C6 positions of the morpholine (B109124) ring are also equivalent and would appear as another singlet, integrating to 4 protons. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature. The protonation of the nitrogen to form the hydrochloride salt would cause a significant downfield shift for the adjacent methylene protons (C2 and C6) compared to the free base, due to the deshielding effect of the positive charge.

The ¹³C NMR spectrum would further corroborate the structure's symmetry. It would be expected to show four distinct signals: one for the four equivalent methyl carbons, one for the two equivalent quaternary carbons (C3 and C5), one for the two equivalent methylene carbons (C2 and C6), and a signal for the N-H carbon if a non-deuterated solvent is used.

2D NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) would show no correlations, as there are no adjacent protons to couple with, confirming the isolated nature of the methylene and methyl proton environments. nih.govresearchgate.net However, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments would be invaluable. HSQC would correlate the proton signals directly to their attached carbon atoms. HMBC would reveal longer-range couplings (2-3 bonds), for instance, showing a correlation between the methyl protons and the quaternary C3/C5 carbons, as well as the adjacent C2/C6 methylene carbons, providing definitive proof of the connectivity within the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,3,5,5-Tetramethylmorpholine Hydrochloride Data is predicted based on analogous structures and general NMR principles.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C(CH₃)₂ | ~1.3 | ~25-30 |

| -CH₂- | ~3.5 | ~65-70 |

| C(CH₃)₂ | - | ~55-60 |

| N-H | Variable (broad) | - |

Mass Spectrometry Techniques (ESI-MS, GC-MS) for Compound Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. scispace.com For a salt like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

In positive-ion ESI-MS, the compound would be detected as the protonated free base, [M+H]⁺, where M is 3,3,5,5-Tetramethylmorpholine. The expected mass-to-charge ratio (m/z) for the molecular ion of the free base (C₈H₁₇NO) would be approximately 144.14 (calculated for [C₈H₁₈NO]⁺). High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, although the hydrochloride salt is non-volatile. The analysis would typically proceed by either derivatization or by injecting a solution of the salt, which would then thermally desorb as the free base in the hot injection port. The electron ionization (EI) mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z ≈ 143. Subsequent fragmentation would likely proceed via pathways characteristic of cyclic amines. Key fragmentation steps could include the loss of a methyl group (-CH₃) to give a fragment at m/z 128, or cleavage of the morpholine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a C₃H₇ group, resulting in a prominent fragment ion.

Table 2: Predicted Mass Spectrometry Fragments for 3,3,5,5-Tetramethylmorpholine Fragmentation based on analysis of the free base under EI conditions.

| m/z | Possible Fragment | Formula |

| 143 | Molecular Ion [M]⁺ | [C₈H₁₇NO]⁺ |

| 128 | [M - CH₃]⁺ | [C₇H₁₄NO]⁺ |

| 100 | Ring Cleavage Fragment | [C₅H₁₀NO]⁺ |

| 58 | Ring Cleavage Fragment | [C₃H₈N]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com These two techniques are often complementary. kurouskilab.com

The IR spectrum of this compound would be dominated by several key absorptions. A very broad and strong band would be expected in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in an amine hydrochloride salt. The aliphatic C-H stretching vibrations of the methyl and methylene groups would appear as strong bands between 3000 and 2850 cm⁻¹. C-H bending vibrations (scissoring and rocking) would be observed in the 1470-1360 cm⁻¹ region. The C-O-C ether stretch, characteristic of the morpholine ring, would produce a strong, distinct band typically found in the 1150-1050 cm⁻¹ range. The C-N stretching vibration would also be present, likely in the 1250-1020 cm⁻¹ region, though it may be coupled with other vibrations.

The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. nih.gov C-H stretching and bending modes are typically strong in Raman spectra. The symmetric C-O-C stretch and other ring vibrations may also be prominent. The N-H⁺ stretch, being very polar, is often weak in Raman spectroscopy. The complementarity of IR and Raman allows for a more complete vibrational analysis of the molecule. americanpharmaceuticalreview.comkurouskilab.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H⁺ Stretch | 2700-2400 (Broad, Strong) | Weak/Not Observed |

| C-H Stretch | 3000-2850 (Strong) | Strong |

| C-H Bend | 1470-1360 (Medium) | Medium |

| C-O-C Stretch | 1150-1050 (Strong) | Medium |

| C-N Stretch | 1250-1020 (Medium) | Medium |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of information.

This technique would confirm the ionic nature of the compound, showing the morpholinium cation and the chloride anion in the crystal lattice. It would provide precise measurements of all bond lengths, bond angles, and torsion angles within the morpholinium cation. nih.govnih.gov The analysis would reveal the exact conformation of the six-membered morpholine ring, which is expected to adopt a stable chair conformation to minimize steric strain from the bulky gem-dimethyl groups. The four methyl groups would be situated on the C3 and C5 carbons, and their axial or equatorial positions would be determined. Furthermore, the analysis would detail the intermolecular interactions in the solid state, such as hydrogen bonding between the N-H⁺ group of the cation and the chloride anion (N-H···Cl⁻), which are crucial for the stability of the crystal structure.

Chiroptical Spectroscopic Methods for Stereochemical Assignment (if chiral derivatives are formed)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules.

This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit any chiroptical activity, and these techniques are not applicable for its analysis.

However, if chiral derivatives of this compound were to be synthesized—for example, by introducing a chiral substituent onto the molecule—then chiroptical methods would become indispensable. mdpi.com VCD and ECD spectroscopy could be used to assign the absolute stereochemistry of such derivatives by comparing the experimentally measured spectra with those predicted from quantum chemical calculations for a specific enantiomer. This approach is a powerful tool in stereochemical analysis. mdpi.com

Computational and Theoretical Investigations of 3,3,5,5 Tetramethylmorpholine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Currently, there are no specific quantum chemical calculations reported for the electronic structure and energetics of 3,3,5,5-Tetramethylmorpholine (B91214) hydrochloride in publicly accessible scientific literature. Such studies would typically involve the use of computational methods like Density Functional Theory (DFT) or ab initio calculations to determine key electronic properties.

Hypothetical data that could be generated from such calculations are presented in the table below for illustrative purposes.

| Property | Hypothetical Value | Method |

| Ground State Energy | -X Hartree | DFT/B3LYP/6-31G |

| Dipole Moment | Y Debye | DFT/B3LYP/6-31G |

| HOMO Energy | -Z eV | DFT/B3LYP/6-31G |

| LUMO Energy | +W eV | DFT/B3LYP/6-31G |

| Mulliken Atomic Charges | C1: a, C2: b, N: c, O: d, Cl: e | DFT/B3LYP/6-31G* |

Conformational Analysis and Molecular Dynamics Simulations

A thorough search of scientific databases reveals no specific studies on the conformational analysis or molecular dynamics simulations of 3,3,5,5-Tetramethylmorpholine hydrochloride. Conformational analysis would be crucial to identify the most stable three-dimensional arrangements of the molecule. Molecular dynamics simulations could then provide insights into the dynamic behavior of the molecule over time in different environments.

A potential research workflow for such an investigation would include:

Initial Conformer Search: Using methods like systematic or stochastic searches to identify low-energy conformers.

Energy Minimization: Optimization of the identified conformers using quantum mechanical methods.

Molecular Dynamics Simulations: Simulating the behavior of the most stable conformer in a solvent to understand its dynamics and interactions.

Prediction of Reaction Mechanisms and Transition States

There is no available research predicting the reaction mechanisms and transition states involving this compound through computational means. Theoretical studies in this area would focus on potential chemical transformations the compound might undergo. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of the transition states.

Structure-Reactivity Relationship Studies through Computational Modeling

No computational studies on the structure-reactivity relationships of this compound have been found in the scientific literature. Such research would aim to correlate the molecule's structural features with its chemical reactivity. Techniques like Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling could be employed to predict the compound's behavior in various chemical and biological systems.

Theoretical Insights into Intermolecular Interactions involving the Hydrochloride Salt

Specific theoretical studies on the intermolecular interactions of this compound are not present in the current body of scientific literature. Understanding these interactions is fundamental to predicting the compound's physical properties, such as its crystal structure and solubility. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or the use of non-covalent interaction (NCI) plots could elucidate the nature and strength of hydrogen bonds, van der Waals forces, and electrostatic interactions involving the hydrochloride salt.

Emerging Research Directions and Innovative Applications in Chemical Science

Development of Novel Methodologies for its Green and Sustainable Synthesis

The traditional synthesis of 3,3,5,5-tetramethylmorpholine (B91214) involves the acid-catalyzed cyclization of di-(1-hydroxy-2-methyl-2-propyl)amine, a process that often requires high temperatures (130°C) and prolonged reaction times (over 10 hours) with strong acids like methanesulfonic acid. smolecule.comchemicalbook.com Recognizing the environmental and economic drawbacks of such methods, researchers are exploring greener and more sustainable synthetic protocols. These emerging methodologies focus on increasing energy efficiency, reducing waste, and utilizing more environmentally benign reagents and solvents.

Several modern techniques, while not yet specifically documented for 3,3,5,5-Tetramethylmorpholine hydrochloride, are being successfully applied to other heterocyclic structures, including morpholine (B109124) and triazine derivatives, and represent promising future directions. mdpi.comnih.govnih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve yields by leveraging efficient dielectric heating. For morpholine-based chalcones, microwave irradiation has been shown to achieve 80% yield reductions in reaction time compared to conventional heating. smolecule.com Applying this to the cyclization step in tetramethylmorpholine synthesis could significantly enhance throughput and energy efficiency. smolecule.com

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemical methods can promote reactions in aqueous media, minimizing the need for volatile organic solvents. mdpi.comnih.gov Ultrasound irradiation has been used to synthesize 1,3,5-triazine (B166579) derivatives in water, achieving high yields in as little as five minutes. nih.govnih.gov This approach is considered significantly "greener" than classical heating methods. nih.govnih.gov

Photocatalytic Flow Systems: Continuous flow reactors offer scalable and highly controlled synthesis conditions. A photocatalytic flow system has been used to produce substituted morpholines with high efficiency, improving heat and mass transfer while reducing side reactions. smolecule.com Adapting such a system for 3,3,5,5-tetramethylmorpholine could enable a more sustainable and scalable manufacturing process. smolecule.com

| Synthesis Method | Typical Conditions | Key Advantages | Potential for 3,3,5,5-Tetramethylmorpholine Synthesis |

|---|---|---|---|

| Conventional Heating | 130°C for >10 hours with methanesulfonic acid. smolecule.comchemicalbook.com | Established procedure. | Energy-intensive, long reaction times. |

| Microwave-Assisted | Minutes instead of hours. smolecule.com | Rapid heating, reduced reaction time, potentially higher yields. smolecule.com | High potential for accelerating the cyclization step and improving energy efficiency. |

| Ultrasound-Assisted | Short reaction times (e.g., 5-35 minutes) in aqueous media. mdpi.comnih.gov | Use of green solvents (water), high energy efficiency, rapid reactions. nih.gov | Promising for developing an environmentally friendly synthesis protocol. |

| Photocatalytic Flow | Continuous processing with light and a catalyst. smolecule.com | High scalability, precise control, improved safety and efficiency. smolecule.com | Offers a pathway for controlled, large-scale, and sustainable production. |

Exploration of its Role in Advanced Materials Science (e.g., nitroxide radical polymers)

The unique structure of 3,3,5,5-tetramethylmorpholine makes it a valuable component in the field of advanced materials. Its derivatives, particularly stable nitroxide radicals, are at the forefront of this exploration. Nitroxide radicals are a class of stable free radicals whose incorporation into macromolecular architectures has led to breakthroughs in diverse fields like energy storage and medical imaging. rsc.org

The 3,3,5,5-tetramethylmorpholine scaffold is a precursor to forming such stable radicals. These can then be incorporated into polymers, creating nitroxide radical polymers . These materials are under investigation for a variety of high-tech applications, including:

Organic Radical Batteries (ORBs): As active materials in rechargeable batteries, offering high power density and long cycle life.

Catalysts: For controlled radical polymerization processes, such as Nitroxide-Mediated Polymerization (NMP). nih.gov

Magnetic Materials: For the development of novel molecule-based magnets.

Biomedical Imaging: As contrast agents in magnetic resonance imaging (MRI).

Beyond nitroxide polymers, 3,3,5,5-tetramethylmorpholine itself can be used as a complexing agent to incorporate metal ions into polymeric materials or as a specialized solvent for preparing polymer films with specific surface properties. smolecule.com

Expansion of its Utility in Specialized Synthetic Strategies

Due to its steric bulk and basicity, 3,3,5,5-tetramethylmorpholine serves as a valuable reagent and building block in a range of specialized synthetic strategies. smolecule.com Its hindered nature can provide selectivity in reactions where less bulky amines might lead to side products.

Key applications in advanced organic synthesis include:

Synthesis of N-Heterocyclic Carbenes (NHCs): It is employed in the synthesis of NHCs, which are crucial organocatalysts in modern organic chemistry. smolecule.com

Deprotonation of Terminal Alkynes: Its basicity allows it to deprotonate weakly acidic substrates like alkynes, enabling their subsequent functionalization. smolecule.com

Catalyst and Ligand Design: The morpholine nitrogen can coordinate with various transition metals. By incorporating the 3,3,5,5-tetramethylmorpholine moiety into ligands, chemists can modulate the electronic and steric properties of a metal catalyst, thereby influencing its reactivity and selectivity. smolecule.com This has found application in:

Palladium-catalyzed cross-coupling reactions. smolecule.com

Ruthenium-catalyzed olefin metathesis. smolecule.com

| Specialized Application | Role of 3,3,5,5-Tetramethylmorpholine | Significance in Organic Synthesis |

|---|---|---|

| N-Heterocyclic Carbene (NHC) Synthesis | Serves as a key building block. smolecule.com | NHCs are powerful organocatalysts for a wide range of chemical transformations. |

| Alkyne Deprotonation | Acts as a sterically hindered base. smolecule.com | Facilitates the formation of acetylides for C-C bond formation. |

| Ligand for Transition Metal Catalysis | Modulates the steric and electronic environment of the metal center. smolecule.com | Improves selectivity and reactivity in important reactions like cross-coupling and metathesis. smolecule.com |

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The 3,3,5,5-tetramethylmorpholine scaffold is a platform for interdisciplinary research, bridging organic chemistry with medicinal chemistry, pharmacology, and materials science. Derivatives of this compound have been investigated for a range of biological activities, highlighting its potential in drug discovery. smolecule.com

Medicinal Chemistry and Pharmacology: Research has shown that compounds related to 3,3,5,5-tetramethylmorpholine exhibit significant biological activities. smolecule.com Specific areas of investigation include their potential as:

Inhibitors of Neurotransmitter Uptake: Certain derivatives have been shown to inhibit the reuptake of neurotransmitters such as dopamine (B1211576) and norepinephrine. smolecule.com

Antagonists of Nicotinic Acetylcholine (B1216132) Receptors: These compounds may act as antagonists at these receptors, suggesting potential therapeutic applications, for instance, in treating nicotine (B1678760) addiction. smolecule.com

The development of these molecules requires a synergistic effort, combining advanced organic synthesis to create libraries of derivatives with pharmacological assays to evaluate their biological effects and computational chemistry to understand their structure-activity relationships.

Future Perspectives on the Design of Functionally Tunable Morpholine-Based Architectures

The future of this compound in chemical science lies in the rational design of more complex, functionally tunable architectures. The core morpholine ring serves as a robust and versatile scaffold that can be systematically modified to fine-tune its properties for specific applications. nih.govmdpi.comnih.gov

Key future directions include:

Increased Functional Group Density: Research into disubstituted morpholine derivatives shows a path toward incorporating multiple functional groups onto the ring. mdpi.comnih.gov This allows for greater control over properties like hydrophilicity, which is crucial for biomedical applications such as drug delivery systems or scaffolds for tissue engineering. mdpi.com

Self-Assembling Systems: By attaching specific recognition motifs or complementary functional groups, these morpholine-based building blocks could be designed to self-assemble into supramolecular structures like capsules, tubes, or films. nih.gov

Metal-Organic Frameworks (MOFs): Morpholine derivatives can act as ligands that connect metal ions to form crystalline, porous materials. nih.gov The modular nature of MOFs allows for the systematic tuning of pore size, shape, and chemical functionality, making them promising for applications in gas storage, separation, and catalysis. nih.gov The steric bulk of the tetramethyl groups could be exploited to create specific pore environments within a MOF structure.

By leveraging advanced synthetic methods, researchers can create a diverse library of 3,3,5,5-tetramethylmorpholine-based molecules with tailored electronic, steric, and functional properties, paving the way for novel materials and bioactive compounds.

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for preparing 3,3,5,5-tetramethylmorpholine hydrochloride? Methodological Answer: The compound is typically synthesized by reacting the base 3,3,5,5-tetramethylmorpholine with hydrochloric acid under controlled conditions. For analogous morpholine derivatives (e.g., 3,5-dimethylmorpholine hydrochloride), the reaction is conducted in anhydrous solvents like diethyl ether or THF at 0–5°C to ensure controlled protonation and crystallization . Purification involves recrystallization from ethanol/water mixtures to achieve >95% purity.

Advanced Q1: How can reaction conditions be optimized to minimize by-products during synthesis? Methodological Answer: Optimization strategies include:

- Stoichiometric control: Use a slight excess of HCl (1.1–1.2 equiv.) to ensure complete protonation while avoiding side reactions.

- Temperature modulation: Gradual addition of HCl at low temperatures (0–5°C) reduces exothermic side reactions.

- Catalytic additives: Anhydrous magnesium sulfate can absorb residual moisture, improving yield .

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) to track intermediate formation .

Structural Characterization

Basic Q2: What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer: Key techniques include:

- NMR spectroscopy: 1H NMR (400 MHz, D2O) to confirm methyl group integration (δ 1.2–1.4 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) .

- Mass spectrometry (MS): ESI-MS in positive mode to observe [M+H]+ ions (calculated m/z for C₈H₁₇ClNO: 194.1).

- Elemental analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values.

Advanced Q2: How can X-ray crystallography resolve ambiguities in molecular conformation? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) can elucidate the stereochemistry and hydrogen-bonding network. For morpholine derivatives, crystals are grown via slow evaporation of saturated ethanol solutions. SCXRD data (e.g., CCDC entries) reveal chair conformations of the morpholine ring and chloride ion coordination .

Biological Activity

Basic Q3: What assays are recommended for preliminary screening of biological activity? Methodological Answer:

- Enzyme inhibition assays: Test against kinases or phosphatases using fluorogenic substrates (e.g., pNPP for phosphatase activity).

- Cytotoxicity screening: MTT assays on HEK-293 or HeLa cells at 10–100 µM concentrations .

- Receptor binding: Radioligand displacement assays (e.g., for GPCRs) to assess affinity (IC₅₀ values).

Advanced Q3: How can molecular docking predict interaction mechanisms with biological targets? Methodological Answer:

- Target selection: Use databases like PDB to identify proteins with morpholine-binding pockets (e.g., monoamine oxidases).

- Docking software: AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Validate with MD simulations (GROMACS) to assess binding stability .

Safety and Handling

Basic Q4: What safety protocols are critical for handling this compound? Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of hydrochloride vapors.

- Spill management: Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Q4: How can computational models predict toxicity profiles? Methodological Answer:

- QSAR models: Tools like TEST (Toxicity Estimation Software Tool) estimate LD₅₀ and mutagenicity based on structural descriptors.

- ADMET prediction: SwissADME or ProTox-II to assess absorption and hepatotoxicity risks .

Data Interpretation and Reproducibility

Basic Q5: How should researchers address contradictions in reported solubility data? Methodological Answer:

- Standardize conditions: Measure solubility in PBS (pH 7.4) or DMSO at 25°C using UV-Vis spectroscopy (λ = 254 nm).

- Cross-validate: Compare results with HPLC (retention time vs. calibration curve) .

Advanced Q5: What statistical approaches improve reproducibility in kinetic studies? Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to assess temperature, pH, and solvent effects.

- Error analysis: Apply Bayesian regression to quantify uncertainty in rate constants .

Applications in Drug Development

Basic Q6: How is this compound used as a building block in medicinal chemistry? Methodological Answer:

- Intermediate synthesis: React with acyl chlorides to form amides or undergo SN2 reactions with alkyl halides.

- Salt formation: Improve solubility of APIs by forming hydrochloride salts .

Advanced Q6: What strategies enhance enantiomeric purity for chiral derivatives? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.